molecular formula C16H13ClF3N5O3S B2420459 N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide CAS No. 1396803-43-2

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2420459
CAS No.: 1396803-43-2
M. Wt: 447.82
InChI Key: PAJWPJPZKLPUTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13ClF3N5O3S and its molecular weight is 447.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-5-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N5O3S/c17-12-2-1-11(16(18,19)20)9-13(12)29(27,28)22-6-8-25-15(26)4-3-14(23-25)24-7-5-21-10-24/h1-5,7,9-10,22H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJWPJPZKLPUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound integrates several pharmacologically relevant structural motifs, including an imidazole ring, a pyridazine moiety, and a sulfonamide group, which may contribute to its diverse biological effects.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C14H13ClF3N4O2S\text{C}_{14}\text{H}_{13}\text{ClF}_3\text{N}_4\text{O}_2\text{S}

Key Features

  • Imidazole Ring : A five-membered ring containing two nitrogen atoms, known for its role in biological systems.
  • Pyridazine Moiety : A six-membered ring with two adjacent nitrogen atoms that can participate in various chemical interactions.
  • Sulfonamide Group : Known for its ability to inhibit bacterial growth and interact with various enzymes.

Antimicrobial Properties

Research indicates that compounds featuring imidazole and pyridazine rings often exhibit significant antimicrobial activity. For instance, derivatives of imidazole have been shown to possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus< 1 µg/mL
Compound BEscherichia coli3.9 µg/mL
Compound CCandida albicans3.9 µg/mL

The precise mechanism of action for this compound remains to be fully elucidated. However, similar compounds have been reported to interact with key cellular targets such as:

  • Enzymatic Inhibition : Compounds may inhibit essential enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Metal Ion Binding : The imidazole ring can coordinate with metal ions, potentially disrupting enzyme function.

Anti-inflammatory Activity

The sulfonamide group is noted for its anti-inflammatory properties, which may contribute to the therapeutic potential of this compound. Research on related sulfonamides has shown efficacy in reducing inflammation in various models .

Study on Pyridazine Derivatives

A study highlighted that pyridazine derivatives exhibit selective inhibitory activities against certain kinases, suggesting potential applications in cancer therapy . The structural features of this compound may similarly allow it to target specific pathways involved in tumorigenesis.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of similar compounds to various biological targets. These studies suggest that the unique combination of imidazole and pyridazine rings may enhance binding interactions with proteins involved in disease processes .

Scientific Research Applications

Anticancer Applications

Research has indicated that compounds similar to N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide exhibit potential anticancer properties. Studies are currently investigating its efficacy as an anticancer agent, either alone or in combination with other therapies. The unique combination of the imidazole and pyridazine rings enhances its potential therapeutic applications against various cancer types.

Case Studies

  • Antitumor Activity : A study evaluated the synthesis and biological activity of several benzenesulfonamide derivatives, including those with imidazole and pyridazine structures. These compounds demonstrated significant cytotoxic activity against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines, indicating a promising avenue for further development in cancer therapy .
  • Mechanism of Action : Although specific mechanisms for this compound remain to be fully elucidated, similar heterocyclic sulfones have been shown to inhibit enzymes or interact with cellular targets, suggesting that this compound may function through analogous pathways.

Antimicrobial Applications

Beyond its anticancer potential, this compound is also being explored for its antimicrobial properties. Compounds with similar structural characteristics have been evaluated for their effectiveness against various pathogens.

Research Findings

Research indicates that derivatives containing imidazole and pyridazine moieties possess antimicrobial activities against a range of bacterial strains. For instance, studies have shown that related compounds exhibit significant inhibitory effects on Mycobacterium tuberculosis, highlighting the potential for this compound in treating infectious diseases .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves coupling a pyridazinone-imidazole intermediate with a benzenesulfonamide derivative. Key steps include:
  • Using N,N-dimethylformamide (DMF) as a solvent due to its polarity and ability to dissolve polar intermediates .
  • Employing K₂CO₃ (1.2 mmol) as a base to deprotonate reactive sites and facilitate nucleophilic substitution .
  • Stirring at room temperature to avoid decomposition of heat-sensitive intermediates (e.g., sulfonamide groups) .
    Example protocol:
StepReagentMolar RatioConditions
1K₂CO₃1.2 eqRT, 12 hr
2RCH₂Cl1.1 eqDMF, RT

Q. How can spectroscopic techniques (NMR, X-ray) confirm the compound’s structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify protons on the imidazole (δ 7.5–8.5 ppm) and pyridazinone (δ 6.5–7.2 ppm) rings. The trifluoromethyl group (CF₃) appears as a singlet near δ 4.3 ppm .
  • X-ray crystallography : Resolve the planar pyridazinone ring and sulfonamide geometry. A 2015 study of a related imidazole-pyridazinone compound confirmed a dihedral angle of 85.2° between rings, critical for steric interactions .

Advanced Research Questions

Q. How to address low yields in the sulfonamide coupling step?

  • Methodological Answer : Low yields often stem from steric hindrance from the trifluoromethyl group or competing side reactions. Mitigation strategies:
  • Use DMAP (4-dimethylaminopyridine) as a coupling catalyst to enhance reactivity .
  • Optimize solvent polarity: Replace DMF with acetonitrile to reduce byproduct formation .
  • Monitor reaction progress via HPLC-MS to isolate intermediates and adjust stoichiometry dynamically .

Q. What computational methods predict the compound’s biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to screen against sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX). The trifluoromethyl group increases lipophilicity (LogP ~3.2), favoring membrane penetration .
  • QSAR modeling : Correlate substituent effects (e.g., Cl, CF₃) with inhibitory activity. A 2022 study showed electron-withdrawing groups (CF₃) enhance binding to hydrophobic enzyme pockets .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Steps:
  • Reproduce assays : Use standardized protocols (e.g., MIC testing for antimicrobial activity with S. aureus ATCC 25923) .
  • Purify via preparative HPLC : Ensure >98% purity (λ = 254 nm) to exclude confounding effects from byproducts .
  • Validate with orthogonal assays (e.g., SPR for binding kinetics vs. enzyme inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.